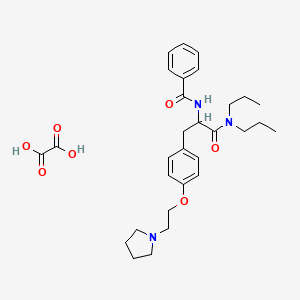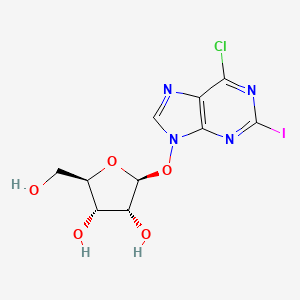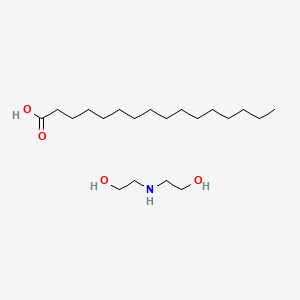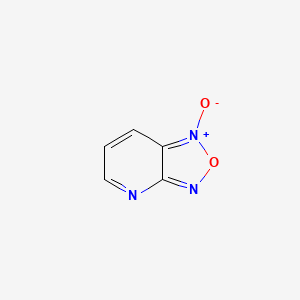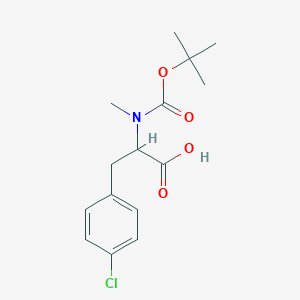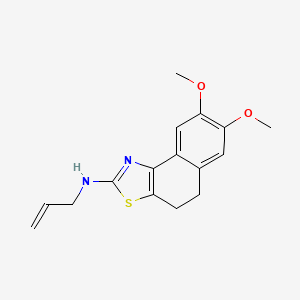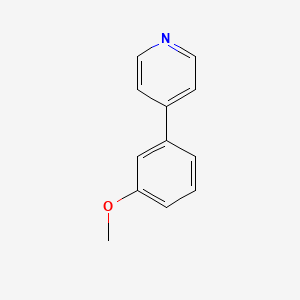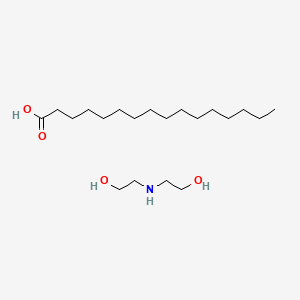
Diethanolamine palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine palmitate is an organic compound formed by the reaction of diethanolamine and palmitic acid. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to act as an emulsifier, stabilizer, and foaming agent, making it valuable in the production of cosmetics, personal care products, and detergents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethanolamine palmitate is synthesized through the reaction of diethanolamine with palmitic acid. The reaction typically involves heating the reactants to a temperature of around 110°C in the presence of a catalyst. The process is carried out under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C16H32O2+HN(CH2CH2OH)2→C16H31CON(CH2CH2OH)2+H2O
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process. The reactants are fed into a reactor where they are heated and mixed. The reaction mixture is then cooled, and the product is separated and purified. The use of molecular distillation is common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Diethanolamine palmitate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce diethanolamine and palmitic acid.
Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Hydrolysis: Diethanolamine and palmitic acid.
Oxidation: Amides and carboxylic acids.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
Diethanolamine palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of cell culture media and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifier in pharmaceutical formulations.
Industry: Widely used in the production of cosmetics, personal care products, and detergents due to its emulsifying and foaming properties
Mécanisme D'action
Diethanolamine palmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous and non-aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethanolamine laurate
- Diethanolamine stearate
- Triethanolamine palmitate
Uniqueness
Diethanolamine palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of diethanolamine. This combination provides it with distinct emulsifying and foaming properties, making it particularly effective in personal care and cosmetic formulations. Compared to similar compounds, this compound offers a balance of hydrophilic and lipophilic characteristics, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
90388-11-7 |
|---|---|
Formule moléculaire |
C20H43NO4 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
hexadecanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2 |
Clé InChI |
QGLKEWRJAKVENM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


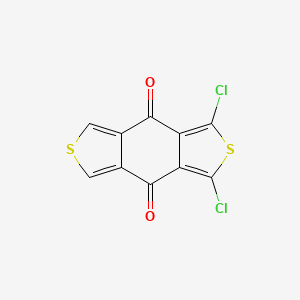
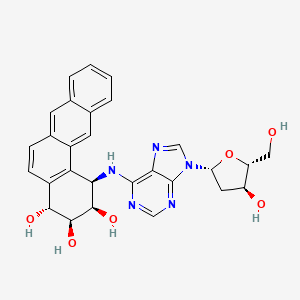

![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
